molecular formula C25H28N2O3S B321788 4-tert-butyl-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide

4-tert-butyl-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide

Cat. No.: B321788
M. Wt: 436.6 g/mol
InChI Key: VVMPYOUUBIRYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C25H28N2O3S and a molecular weight of 436.56642 g/mol . This compound is characterized by the presence of a tert-butyl group, a sulfonyl group, and a benzamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfide derivatives.

Scientific Research Applications

4-tert-butyl-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide is unique due to the presence of both the sulfonyl and tert-butyl groups, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H28N2O3S

Molecular Weight

436.6 g/mol

IUPAC Name

4-tert-butyl-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C25H28N2O3S/c1-17-14-18(2)16-22(15-17)27-31(29,30)23-12-10-21(11-13-23)26-24(28)19-6-8-20(9-7-19)25(3,4)5/h6-16,27H,1-5H3,(H,26,28)

InChI Key

VVMPYOUUBIRYLT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.